

# Application Note: Quantification of Very-Long-Chain Acyl-CoAs by LC-MS/MS

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## Compound of Interest

Compound Name: 15-Methyldocosanoyl-CoA

Cat. No.: B15545523

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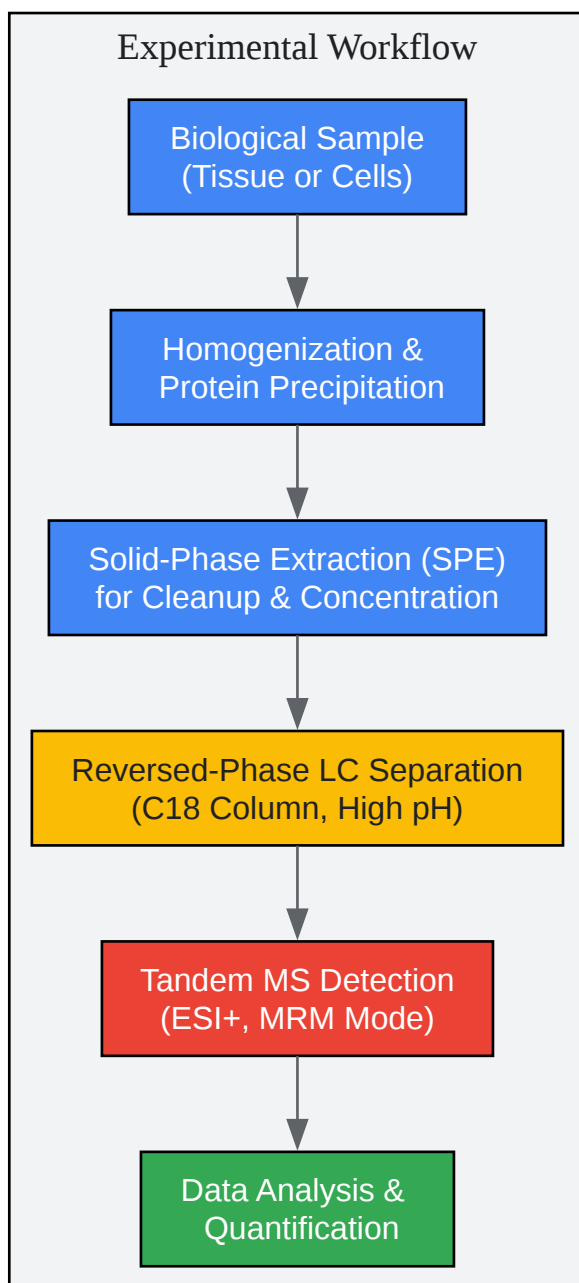
Audience: Researchers, scientists, and drug development professionals.

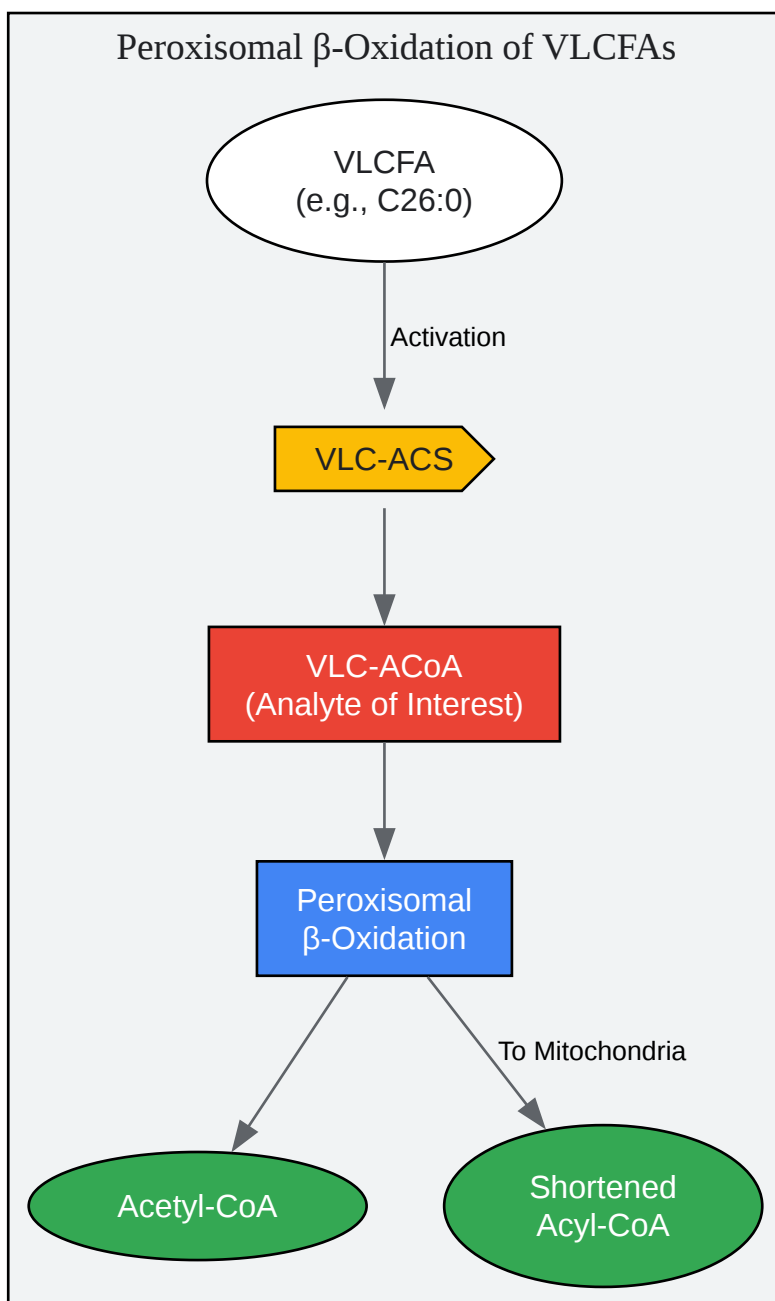
Introduction Very-long-chain acyl-Coenzyme A (VLC-ACoA) are crucial intermediates in fatty acid metabolism, particularly in peroxisomal  $\beta$ -oxidation.[1] These molecules, typically containing 22 or more carbons, play significant roles in cellular signaling and energy homeostasis. Dysregulation of VLC-ACoA metabolism is linked to severe genetic disorders, such as X-linked adrenoleukodystrophy (X-ALD) and Zellweger spectrum disorders.[2] Accurate quantification of VLC-ACoAs is therefore essential for diagnosing these diseases and for developing therapeutic interventions.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the definitive method for the analysis of these challenging analytes.[3] Its high sensitivity and specificity allow for reliable quantification of low-abundance VLC-ACoA species in complex biological matrices. This application note provides a detailed protocol for the extraction and quantification of VLC-ACoAs from biological samples using a robust LC-MS/MS method.

Principle of the Method The method involves the extraction of acyl-CoAs from a biological sample, followed by chromatographic separation using reversed-phase liquid chromatography. The analytes are then detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by using an internal standard, typically an odd-chain acyl-CoA, to construct a calibration curve. The positive ion mode is generally preferred as it has been shown to be approximately three times more sensitive than the negative ion mode for acyl-CoA analysis.[4] A characteristic neutral loss of 507 Da,

corresponding to the 3'-phospho-ADP moiety, is commonly used for identifying and quantifying acyl-CoAs.<sup>[4][5]</sup>





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